

Application Notes: Growth of III-V Semiconductors Using Tris(dimethylamino)antimony

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Compound of Interest

Compound Name: *Tris(dimethylamino)antimony*

Cat. No.: *B3152151*

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Introduction

Tris(dimethylamino)antimony (TDMASb), with the chemical formula $\text{Sb}[\text{N}(\text{CH}_3)_2]_3$, is an organometallic precursor utilized in the epitaxial growth of III-V compound semiconductors.[1] It serves as a volatile and lower-temperature alternative to traditional antimony sources like trimethylantimony (TMSb) in Metal-Organic Chemical Vapor Deposition (MOCVD) and other vapor phase epitaxy techniques.[2][3] The absence of direct antimony-carbon bonds in TDMASb is advantageous for reducing carbon incorporation into the grown epitaxial layers.[2] [4] This characteristic, combined with its lower pyrolysis temperature, makes it a suitable candidate for the growth of high-quality antimonide-based materials such as Gallium Antimonide (GaSb), Indium Antimonide (InSb), and their alloys like Indium Arsenide Antimonide (InAsSb).[2][5][6] These materials are critical for applications in infrared detectors, high-speed electronics, and long-wavelength devices.[2][6]

Chemical and Physical Properties of TDMASb

A thorough understanding of the physical and chemical properties of TDMASb is crucial for its effective use in semiconductor manufacturing.

| Property | Value |
|------------------|--|
| Chemical Formula | C ₆ H ₁₈ N ₃ Sb |
| Molecular Weight | 253.99 g/mol [7] |
| CAS Number | 7289-92-1[7] |
| Physical State | Liquid |
| Density | 1.325 g/mL at 25 °C[1][8] |
| Boiling Point | 32-34 °C at 0.45 mmHg[8] |
| Vapor Pressure | 1.04 Torr at 30 °C[9] |

Advantages of Using TDMASb

- **Lower Decomposition Temperature:** TDMASb pyrolyzes at lower temperatures compared to conventional precursors like TMSb, which begins to decompose at 400 °C and is fully decomposed at 600 °C.[2] This allows for lower growth temperatures, which can be beneficial for reducing intrinsic defects in materials like InSb.[2]
- **Reduced Carbon Contamination:** The lack of direct Sb-C bonds in the TDMASb molecule helps in minimizing the incorporation of carbon impurities into the epitaxial film.[2][4]
- **High Volatility:** TDMASb exhibits sufficient volatility for use in MOCVD systems, enabling efficient transport of the precursor to the substrate.[4]

Experimental Protocols

The following protocols are generalized methodologies for the growth of GaSb and InSb using TDMASb in a low-pressure MOCVD reactor. These should be adapted and optimized for specific reactor geometries and desired material properties.

Protocol 1: MOCVD Growth of GaSb on GaAs Substrates

This protocol is based on the work describing the growth of nominally un-doped GaSb layers on GaAs substrates.[5]

1. Substrate Preparation:

- Begin with epi-ready (100)-oriented GaAs substrates.
- Degrease the substrates in organic solvents (e.g., trichloroethylene, acetone, methanol).
- Perform an etch to remove the native oxide (e.g., using a sulfuric acid solution).
- Rinse with deionized water and dry with high-purity nitrogen.

2. MOCVD Reactor Setup and Pre-growth Bake:

- Load the prepared substrate into a vertical-type low-pressure MOCVD reactor.[\[5\]](#)
- Purge the reactor with high-purity hydrogen (H₂) carrier gas.
- Heat the substrate to a temperature of approximately 600-650 °C under H₂ flow to desorb any remaining surface contaminants.

3. Epitaxial Growth:

- Cool the substrate to the desired growth temperature, typically in the range of 475 - 580 °C.[\[5\]](#)
- Set the reactor pressure to approximately 50 Torr.[\[5\]](#)
- Introduce the precursors into the reactor:
- Group III Precursor: Trimethylgallium (TMGa).[\[5\]](#)
- Group V Precursor: **Tris(dimethylamino)antimony** (TDMASb).[\[5\]](#)
- Maintain the TMGa bubbler at a constant temperature to ensure a stable molar flow rate.
- Control the molar flow rates of TMGa and TDMASb to achieve a V/III ratio between 0.4 and 2.0.[\[5\]](#) The optimal V/III ratio is dependent on the growth temperature.[\[5\]](#)
- Continue the growth for the desired thickness. The growth efficiency is approximately 1 x 10⁴ μm/mole.[\[5\]](#)

4. Post-growth Cool-down:

- After the growth is complete, switch off the precursor flows and cool the substrate to room temperature under a continuous H₂ flow.
- Unload the sample from the reactor.

Quantitative Data for GaSb Growth

| Parameter | Value |
|---------------------|---|
| Substrate | GaAs (100)[5] |
| Growth Temperature | 475 - 580 °C[5] |
| Reactor Pressure | ~50 Torr[5] |
| Group III Precursor | Trimethylgallium (TMGa)[5] |
| Group V Precursor | Tris(dimethylamino)antimony (TDMASb)[5] |
| V/III Ratio | 0.4 - 2.0[5] |
| Resulting Film Type | p-type[5] |

Protocol 2: MOCVD Growth of InSb on InSb Substrates

This protocol is derived from studies on the epitaxial growth of InSb layers on p⁻-InSb substrates.[2][10]

1. Substrate Preparation:

- Use p⁻-type InSb substrates.
- Clean the substrates using a suitable solvent and etching procedure to remove surface contaminants and the native oxide layer.

2. MOCVD Reactor Setup:

- Load the cleaned InSb substrate into the MOCVD reactor.
- Purge the reactor with H₂ carrier gas.

3. Epitaxial Growth:

- Heat the substrate to the growth temperature, which can range from 285 to 500 °C.[2][10]
- Set the reactor pressure, with investigations ranging from 76 to 660 Torr. A pressure of 200 Torr has been shown to produce better surface morphologies.[2]
- Introduce the precursors:
 - Group III Precursor: Trimethylindium (TMIn).[2][10]
 - Group V Precursor: **Tris(dimethylamino)antimony** (TDMASb).[2][10]

- Maintain the TMIn and TDMASb bubblers at 20 °C.[2] The molar flow rates can be calculated using the vapor pressure formula: $\log_{10} P(\text{Torr}) = 6.2309 - 1734/T(\text{K})$. [2]
- Adjust the precursor flow rates to achieve a V/III ratio between 0.63 and 8.6.[2][10] The optimal V/III ratio for good surface morphology is lower at lower growth temperatures, indicating that TDMASb has a lower pyrolysis temperature than TMIn.[2]
- The growth rate can be varied from 0.06 to 0.67 $\mu\text{m/h}$ and is proportional to the TMIn flow at all temperatures.[2][10] For temperatures ≤ 425 °C, the growth rate is also proportional to the temperature.[2][10]

4. Post-growth Cool-down:

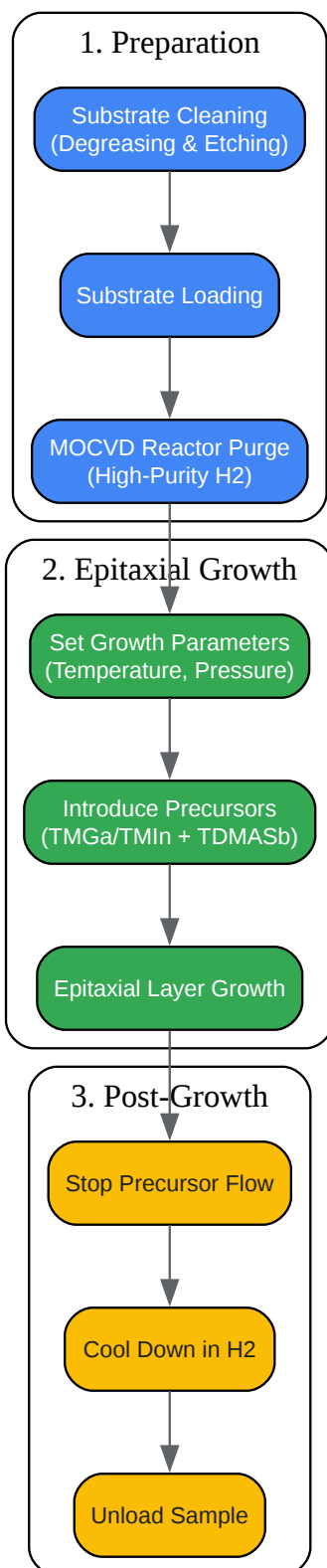
- Terminate the precursor flows and cool the substrate to room temperature under an H_2 atmosphere.
- Remove the sample from the reactor.

Quantitative Data for InSb Growth

| Parameter | Value |
|---------------------|---|
| Substrate | p ⁻ -InSb[2][10] |
| Growth Temperature | 285 - 500 °C[2][10] |
| Reactor Pressure | 76 - 660 Torr (200 Torr recommended for better surface morphology)[2] |
| Group III Precursor | Trimethylindium (TMIn)[2][10] |
| Group V Precursor | Tris(dimethylamino)antimony (TDMASb)[2][10] |
| V/III Ratio | 0.63 - 8.6[2][10] |
| Growth Rate | 0.06 - 0.67 $\mu\text{m/h}$ [2][10] |
| Resulting Film Type | n-type at ≤ 400 °C, p-type at > 400 °C[2][10] |

Visualizations

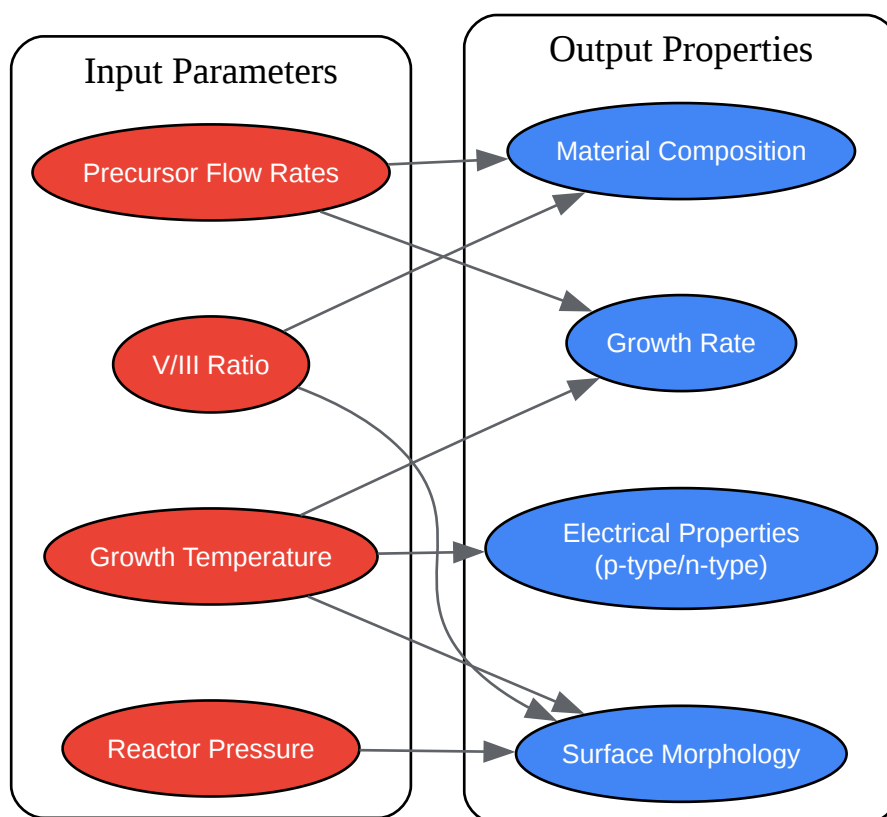
Experimental Workflow for MOCVD Growth



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Caption: MOCVD experimental workflow for III-V semiconductor growth.

Logical Relationship of Growth Parameters



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Caption: Interdependencies of MOCVD growth parameters and material properties.

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